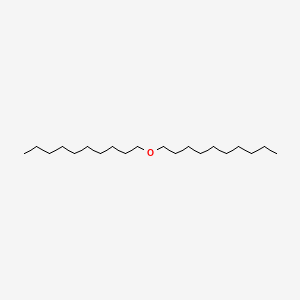

Decyl ether

Descripción

Propiedades

IUPAC Name |

1-decoxydecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSWUFKUZPPYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062430 | |

| Record name | Di-n-decyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Low melting solid; [Alfa Aesar MSDS] Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,1'-Oxybisdecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2456-28-2 | |

| Record name | Decyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2456-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-decyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybisdecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA81HI310Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

What are the physical properties of decyl ether

An In-depth Technical Guide to the Physical Properties of Decyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of decyl ether. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for determining these properties are also included, offering valuable insights for laboratory professionals.

Core Physical Properties of Decyl Ether

Decyl ether, also known as didecyl ether or 1-decoxydecane, is a dialkyl ether with the chemical formula C₂₀H₄₂O. It is a colorless liquid or low-melting solid under standard conditions.[1] Its physical characteristics are crucial for its application in various scientific and industrial fields, including its use as a solvent and in the formulation of various products.

Quantitative Data Summary

The physical properties of decyl ether are summarized in the table below. The presented values are compiled from various sources and may exhibit slight variations due to differing experimental conditions and measurement techniques.

| Physical Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 298.55 | g·mol⁻¹ | [1][2] | |

| Density | 0.8188 | g/cm³ | at 20 °C | [3] |

| 0.82 | g/cm³ | [2][4] | ||

| 0.815 | g/mL | [5] | ||

| Boiling Point | 351.9 | °C | at 760 mmHg | [2] |

| 187-189 | °C | at 9 Torr | [3] | |

| 196 | °C | at 15 mmHg | [2][4] | |

| 351.91 (est.) | °C | at 760.00 mm Hg | [6] | |

| 361 (est.) | °C | [7] | ||

| Melting Point | 16 | °C | [3][5] | |

| -16 | °C | [4] | ||

| Flash Point | 196 | °C | at 15mm | [2][4] |

| 291.00 (est.) | °F | TCC | [6] | |

| 143.90 (est.) | °C | TCC | [6] | |

| Refractive Index | 1.441 | [5] | ||

| 1.4420 | [4] | |||

| Solubility | Insoluble | in water | [4] | |

| Soluble | in alcohol | [4] | ||

| Miscible | with oils | [4] | ||

| 0.0003098 (est.) | mg/L | in water at 25 °C | [6] | |

| 228.25 | g/L | in ethanol (B145695) at 25 °C | [7] | |

| 131.94 | g/L | in methanol (B129727) at 25 °C | [7] | |

| 421.79 | g/L | in isopropanol (B130326) at 25 °C | [7] | |

| Vapor Pressure | 0 (est.) | hPa | at 20°C | [7] |

| logP (o/w) | 9.192 (est.) | [6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of decyl ether. These protocols are based on standard laboratory techniques.

Determination of Melting Point (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry decyl ether is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a controlled rate.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Final Reading: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Heating Rate: For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, especially near the expected melting point.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid decyl ether is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is gently heated in a heating block or an oil bath (like a Thiele tube).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Boiling Point Reading: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the liquid.

Determination of Density (Digital Density Meter Method - ASTM D4052)

Density is the mass of a substance per unit volume. The ASTM D4052 standard test method is a common procedure for determining the density of liquids.[2][8]

Methodology:

-

Apparatus: A digital density meter, which utilizes an oscillating U-tube, is used.

-

Calibration: The instrument is calibrated using certified reference materials with known densities.

-

Sample Introduction: A small volume of the liquid decyl ether sample is introduced into the oscillating U-tube.[3]

-

Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[3]

-

Calculation: The density is then calculated from the measured frequency change using the instrument's calibration data. The temperature of the sample is precisely controlled during the measurement.

Determination of Refractive Index (Abbe Refractometer Method)

The refractive index is a dimensionless number that describes how fast light propagates through a material.

Methodology:

-

Apparatus: An Abbe refractometer is used for this measurement.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the decyl ether sample are placed on the surface of the prism of the refractometer.

-

Measurement: The prism is closed, and light is passed through the sample. The telescope of the refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

-

Qualitative Assessment: A small amount of decyl ether is added to a test tube containing the solvent (e.g., water, ethanol). The mixture is agitated, and the formation of a single, clear phase indicates solubility, while the presence of separate layers or cloudiness indicates insolubility or partial solubility.

-

Quantitative Assessment (Gravimetric Method):

-

A saturated solution of decyl ether in a specific solvent is prepared at a constant temperature by adding an excess of decyl ether to the solvent and stirring until equilibrium is reached.

-

A known volume of the saturated solution is carefully separated from the undissolved ether.

-

The solvent is evaporated from the known volume of the solution.

-

The mass of the remaining decyl ether is measured.

-

The solubility is then calculated and expressed in units such as g/L or mg/L.

-

Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the boiling point of decyl ether using the Thiele tube method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

- 1. matestlabs.com [matestlabs.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. pubs.aip.org [pubs.aip.org]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to the Chemical Characteristics of Long-Chain Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain ethers, organic compounds characterized by an ether linkage (R-O-R') where R and R' are alkyl chains typically containing 12 or more carbon atoms, are a class of molecules with increasing significance in various scientific and industrial fields. Their unique physicochemical properties, stemming from the combination of a polar ether group and long, nonpolar alkyl chains, make them valuable in applications ranging from specialty solvents and lubricants to key components in advanced drug delivery systems. This technical guide provides a comprehensive overview of the core chemical characteristics of long-chain ethers, with a focus on their synthesis, physical properties, chemical reactivity, and applications in drug development.

I. Synthesis of Long-Chain Ethers

The synthesis of long-chain ethers can be achieved through several methods, with the Williamson ether synthesis being the most common and versatile. Another important method, particularly for the synthesis of long-chain glycidyl (B131873) ethers, involves the reaction of fatty alcohols with epichlorohydrin (B41342).

A. Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2][3][4]

Reaction Pathway:

Caption: Williamson Ether Synthesis Pathway.

Detailed Experimental Protocol: Synthesis of Didodecyl Ether

This protocol describes the synthesis of a symmetrical long-chain ether, didodecyl ether, via the Williamson ether synthesis.

Materials:

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-dodecanol in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. The reaction will generate hydrogen gas, so adequate ventilation is crucial.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium dodecanoxide.

-

Add 1-bromododecane dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) to yield pure didodecyl ether.

B. Synthesis of Long-Chain Glycidyl Ethers

Long-chain alkyl glycidyl ethers are important intermediates in the synthesis of polymers and surfactants.[1][5][6] They are typically synthesized from fatty alcohols and epichlorohydrin in the presence of a Lewis acid catalyst followed by dehydrochlorination with a base.[5][6]

Reaction Steps:

-

Addition Ring-Opening: The fatty alcohol reacts with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., SnCl₄, AlCl₃) to form a chlorohydrin ether intermediate.[6]

-

Ring-Closure (Dehydrochlorination): The intermediate reacts with an alkali (e.g., NaOH) to eliminate HCl and form the glycidyl ether.[6]

II. Physicochemical Properties of Long-Chain Ethers

The physical properties of long-chain ethers are dominated by their high molecular weight and the long, nonpolar alkyl chains.

Data Presentation: Physicochemical Properties of Selected Long-Chain Ethers

| Ether Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Didodecyl Ether | C₂₄H₅₀O | 354.66 | 32[5] | 190 (at 4 mmHg)[5] | Insoluble in water; Soluble in nonpolar organic solvents.[7][8][9] |

| Tetradecyl Ether | C₂₈H₅₈O | 410.77 | 36-41[10][11][12][13] | 457 (at 760 mmHg)[12] | Insoluble in water; Soluble in organic solvents.[13] |

| Hexadecyl Ether | C₃₂H₆₆O | 466.87 | 55[14][15] | 503.8 (at 760 mmHg)[14] | Insoluble in water; Soluble in nonpolar organic solvents.[7][8][9] |

| Ethyl Dodecyl Ether | C₁₄H₃₀O | 214.39 | - | - | Insoluble in water. |

| Hexadecyl Glycidyl Ether | C₁₉H₃₈O₂ | 298.50 | 28-35.1[16][17] | 169-172 (at 1.8 Torr)[16] | Insoluble in water. |

Key Characteristics:

-

Boiling Point: Long-chain ethers have high boiling points due to their large molecular mass and the resulting strong van der Waals forces. The boiling points increase with increasing chain length.

-

Melting Point: Symmetrical, long-chain ethers are often waxy solids at room temperature. Their melting points increase with the length of the alkyl chains.

-

Solubility: Due to the dominance of the long, nonpolar alkyl chains, long-chain ethers are generally insoluble in water.[7][8][9] However, they are soluble in a variety of nonpolar organic solvents such as hexane, toluene, and diethyl ether.[7][8][9][18] The ether oxygen can act as a hydrogen bond acceptor, allowing for some solubility in polar protic solvents, but this effect is minimal for very long chains.

-

Polarity: While the C-O-C bond is polar, the overall polarity of long-chain ethers is low due to the large nonpolar alkyl groups.

III. Chemical Reactivity of Long-Chain Ethers

Ethers are generally considered to be relatively unreactive compounds, which contributes to their utility as solvents.[9] However, they can undergo certain chemical reactions, primarily involving the cleavage of the C-O bond.

-

Acid-Catalyzed Cleavage: Long-chain ethers can be cleaved by strong acids such as HBr and HI at high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

-

Peroxide Formation: Like other ethers, long-chain ethers can react with atmospheric oxygen to form explosive peroxides, especially when exposed to light.[19] This is a significant safety consideration, and appropriate storage and handling procedures are necessary.

IV. Analytical Characterization

The purity and structure of long-chain ethers are typically determined using chromatographic and spectroscopic techniques.

Experimental Protocol: GC-MS Analysis of Long-Chain Ethers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like long-chain ethers.[20][21][22][23]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.[24]

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating long-chain ethers based on their boiling points.

-

Injector Temperature: Typically set to 250-300 °C to ensure rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is usually employed, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to elute the high-boiling ethers.

-

Carrier Gas: Helium at a constant flow rate.[24]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of ethers often show characteristic fragmentation patterns that can be used for identification.

Sample Preparation:

-

Dissolve the long-chain ether sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

Data Analysis:

-

Peak Identification: The retention time of the peak in the chromatogram can be compared to that of a known standard. The mass spectrum of the peak can be compared to a library of mass spectra (e.g., NIST) for positive identification.[24]

-

Quantification: The concentration of the ether can be determined by creating a calibration curve using standards of known concentrations.[24]

High-performance liquid chromatography (HPLC) can also be used for the analysis of long-chain ethers, particularly for non-volatile or thermally labile compounds.[25][26] Reversed-phase HPLC with a nonpolar stationary phase (e.g., C18) and a polar mobile phase is a common method.[25]

V. Applications in Drug Development

Long-chain ethers play a crucial role in modern drug development, primarily as components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA.[2]

Lipid Nanoparticles for mRNA Delivery

LNPs are advanced drug delivery systems that encapsulate and protect therapeutic mRNA, facilitating its delivery into target cells.[2] These nanoparticles are typically composed of four main components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid (a lipid conjugated to polyethylene (B3416737) glycol).[2] Long-chain ethers are integral to the structure of some of these components, particularly the ionizable lipids and PEGylated lipids.

Mechanism of LNP-Mediated mRNA Delivery:

References

- 1. d-nb.info [d-nb.info]

- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. CN101440074A - Synthesizing method of C12/14 alkyl glycidyl ether - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. echemi.com [echemi.com]

- 13. CAS 5412-98-6: Tetradecyl ether | CymitQuimica [cymitquimica.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

- 16. CAS Common Chemistry [commonchemistry.cas.org]

- 17. 15965-99-8 CAS MSDS (GLYCIDYL HEXADECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. quora.com [quora.com]

- 19. Mutagenic peroxides in diethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. gcms.cz [gcms.cz]

- 22. researchgate.net [researchgate.net]

- 23. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Decyl Ether via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of decyl ether, also known as di-n-decyl ether, through the Williamson ether synthesis. This method remains a cornerstone of organic synthesis for the preparation of symmetrical and unsymmetrical ethers due to its reliability and versatility.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and key reaction parameters based on established methodologies for similar long-chain ethers.

Introduction to Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a robust method for preparing ethers from an organohalide and a deprotonated alcohol (alkoxide).[1][3] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this mechanism, the alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.[3]

The general mechanism can be summarized as follows:

-

Deprotonation of Alcohol: An alcohol is deprotonated by a strong base to form a highly reactive alkoxide.

-

Nucleophilic Attack: The alkoxide then attacks the primary alkyl halide, leading to the formation of the ether and a salt byproduct.

For the synthesis of decyl ether, the reaction involves the interaction of a decoxide ion with a decyl halide.

Reaction Mechanism and Pathway

The synthesis of decyl ether via the Williamson synthesis is a classic example of an SN2 reaction. The key steps are the formation of the sodium decoxide nucleophile from 1-decanol (B1670082) and a strong base, followed by the nucleophilic attack on 1-bromodecane (B1670165).

Caption: General reaction pathway for the synthesis of decyl ether via Williamson ether synthesis.

Experimental Protocol

The following protocol is a generalized procedure for the synthesis of decyl ether based on established methods for long-chain alkyl ethers.[5]

Materials:

-

1-Decanol

-

1-Bromodecane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-decanol (1.0 eq) and anhydrous DMF.

-

Formation of Alkoxide: Cool the solution in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium decoxide.

-

Addition of Alkyl Halide: Slowly add 1-bromodecane (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction to a temperature between 60-80 °C. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure decyl ether.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the Williamson ether synthesis of long-chain ethers, which are applicable to the synthesis of decyl ether.

| Parameter | Condition | Rationale |

| Alcohol | 1-Decanol | Primary alcohol, less prone to side reactions. |

| Alkyl Halide | 1-Bromodecane | Primary alkyl halide, ideal for SN2 reactions.[4] |

| Base | Sodium Hydride (NaH) | Strong base for efficient deprotonation of the alcohol.[6] |

| Solvent | DMF, DMSO | Polar aprotic solvents that facilitate SN2 reactions.[6] |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[1] |

| Reaction Time | 1-8 hours | Dependent on temperature and substrate reactivity.[1] |

| Yield | 50-95% | Laboratory yields can vary due to side reactions.[1][3] |

Experimental Workflow

The logical flow of the synthesis and purification process is critical for obtaining a high yield of the desired product.

Caption: A logical workflow for the synthesis and purification of decyl ether.

Side Reactions and Considerations

The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by sterically hindered alkyl halides and/or bulky alkoxides.[7][8] Since 1-bromodecane is a primary alkyl halide and the decoxide is not significantly hindered, the SN2 pathway is highly favored. However, using secondary or tertiary alkyl halides would significantly increase the likelihood of elimination, yielding decene as a byproduct.[4]

Another potential side reaction, particularly with phenoxides, is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[8][9] This is not a concern in the synthesis of aliphatic ethers like decyl ether.

Conclusion

The Williamson ether synthesis is a highly effective and straightforward method for the preparation of decyl ether. By carefully selecting a primary alkyl halide and employing a strong base in a polar aprotic solvent, high yields of the desired ether can be achieved. Adherence to the detailed experimental protocol and awareness of potential side reactions are crucial for a successful synthesis. This guide provides the necessary theoretical background and practical steps for researchers and professionals in the field of chemical and pharmaceutical development.

References

- 1. byjus.com [byjus.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

An In-depth Technical Guide to the Acid-Catalyzed Dehydration for Didecyl Ether Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the acid-catalyzed dehydration of 1-decanol (B1670082) to form didecyl ether. This process is a classic example of symmetrical ether synthesis from a primary alcohol, a fundamental reaction in organic chemistry with applications in various fields, including the synthesis of surfactants, lubricants, and specialty chemicals.

Core Mechanism: An SN2 Pathway

The acid-catalyzed formation of didecyl ether from 1-decanol proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This method is most effective for the synthesis of symmetrical ethers from primary alcohols.[1][2] The reaction is characterized by a careful balance of temperature to favor ether formation over the competing elimination reaction that yields alkenes.[2]

The overall reaction can be summarized as follows:

2 CH₃(CH₂)₈CH₂OH --(H⁺, Δ)--> CH₃(CH₂)₉-O-(CH₂)₉CH₃ + H₂O

The mechanism involves three key steps:

-

Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of a 1-decanol molecule by the acid catalyst (commonly sulfuric acid or phosphoric acid). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), forming a decyloxonium ion.[2]

-

Nucleophilic Attack: A second molecule of 1-decanol, acting as a nucleophile, attacks the carbon atom bearing the oxonium ion. This attack occurs from the backside in a typical SN2 fashion, leading to the displacement of a water molecule.[3] The product of this step is a protonated didecyl ether.

-

Deprotonation: A weak base, such as water or another molecule of 1-decanol, removes the proton from the protonated ether, regenerating the acid catalyst and yielding the final product, didecyl ether.[2]

Quantitative Data

While specific kinetic data for the dehydration of 1-decanol to didecyl ether is not extensively reported in readily available literature, the following table summarizes key physicochemical properties of the reactant and product. It is important to note that reaction conditions such as temperature, catalyst concentration, and reaction time will significantly influence the yield of didecyl ether. Generally, lower temperatures favor the SN2 pathway for ether formation, while higher temperatures promote the E2 elimination to form 1-decene (B1663960).[2][4]

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Decanol | 158.28 | 232.9 | 0.829 (at 25°C) |

| Didecyl Ether | 298.55 | ~361 (estimated) | 0.819 (at 20°C) |

Note: Data sourced from publicly available chemical databases.

In a study on the etherification of glycerol (B35011) with 1-dodecanol, didodecyl ether was identified as a limited side product, indicating the feasibility of forming symmetrical ethers from long-chain alcohols under acidic conditions at elevated temperatures (e.g., 150°C).[1] Another study on the dehydration of C10-C16 linear alcohols over heterogeneous acid catalysts also supports the synthesis of the corresponding symmetrical ethers.

Experimental Protocols

The following is a representative experimental protocol for the acid-catalyzed dehydration of a primary alcohol to a symmetrical ether. This protocol is based on established methods for similar alcohols and should be optimized for the specific case of 1-decanol.

Materials:

-

1-Decanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Toluene (B28343) (optional, for azeotropic removal of water)

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (recommended for water removal)

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add 1-decanol. If using, add toluene as an azeotropic solvent.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). The addition should be done cautiously as it is an exothermic process.

-

Heating: Heat the reaction mixture to a temperature that allows for the steady removal of water via the Dean-Stark trap. A temperature range of 130-150°C is a reasonable starting point for optimization.[2] Higher temperatures may lead to an increased formation of 1-decene.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude didecyl ether can be purified by vacuum distillation.

-

Competing Reactions and Selectivity

The primary side reaction in the acid-catalyzed dehydration of 1-decanol is the E2 elimination to form 1-decene.[2][4]

CH₃(CH₂)₈CH₂OH --(H⁺, high Δ)--> CH₃(CH₂)₇CH=CH₂ + H₂O

The selectivity for ether formation over alkene formation is highly dependent on the reaction temperature. Lower temperatures favor the bimolecular substitution (SN2) leading to the ether, while higher temperatures favor the unimolecular elimination (E2) pathway.[2] For primary alcohols, the temperature for ether formation is generally lower than that required for significant alkene production. For instance, with ethanol, ether formation is optimal around 130-140°C, while alkene formation dominates at temperatures above 150°C.[2] A similar trend is expected for 1-decanol, although the optimal temperature range may be different due to its higher boiling point.

Conclusion

The acid-catalyzed dehydration of 1-decanol is a viable method for the synthesis of symmetrical didecyl ether. The reaction proceeds through a well-understood SN2 mechanism involving protonation, nucleophilic attack, and deprotonation. Careful control of the reaction temperature is crucial to maximize the yield of the ether and minimize the formation of the 1-decene byproduct. The provided experimental protocol serves as a general guideline for laboratory synthesis, with the acknowledgment that optimization of specific parameters is necessary to achieve high yields and purity. This technical guide provides the foundational knowledge for researchers and professionals to successfully employ this reaction in their synthetic endeavors.

References

Spectroscopic and Synthetic Profile of Decyl Ethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for decyl ethyl ether (1-ethoxydecane), a long-chain aliphatic ether. Included are detailed summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a detailed experimental protocol for its synthesis via the Williamson ether synthesis, along with the methodologies for acquiring the presented spectroscopic data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for decyl ethyl ether, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of decyl ethyl ether.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.38 | Triplet | 2H | -O-CH₂ -CH₂- (Decyl) |

| ~3.46 | Quartet | 2H | -O-CH₂ -CH₃ (Ethyl) |

| ~1.54 | Multiplet | 2H | -O-CH₂-CH₂ - (Decyl) |

| ~1.26 | Multiplet | 14H | -(CH₂)₇- (Decyl) |

| ~1.19 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl) |

| ~0.88 | Triplet | 3H | -CH₂-CH₃ (Decyl) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~70.8 | -O-C H₂- (Decyl) |

| ~66.1 | -O-C H₂- (Ethyl) |

| ~31.9 | Methylene carbons of the decyl chain |

| ~29.6 | Methylene carbons of the decyl chain |

| ~29.3 | Methylene carbons of the decyl chain |

| ~26.2 | Methylene carbons of the decyl chain |

| ~22.7 | Methylene carbons of the decyl chain |

| ~15.2 | -O-CH₂-C H₃ (Ethyl) |

| ~14.1 | -CH₂-C H₃ (Decyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of decyl ethyl ether is the C-O-C stretching vibration.

| Wavenumber (cm⁻¹) | Description |

| ~2925 | C-H stretch (alkane) |

| ~2855 | C-H stretch (alkane) |

| ~1465 | C-H bend (alkane) |

| ~1115 | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of decyl ethyl ether. The molecular ion peak [M]⁺ is expected at m/z 186.

Key Fragments:

| m/z | Proposed Fragment |

| 186 | [CH₃(CH₂)₉OCH₂CH₃]⁺ (Molecular Ion) |

| 157 | [M - C₂H₅]⁺ |

| 143 | [M - C₃H₇]⁺ |

| 129 | [M - C₄H₉]⁺ |

| 115 | [M - C₅H₁₁]⁺ |

| 101 | [M - C₆H₁₃]⁺ |

| 87 | [M - C₇H₁₅]⁺ |

| 73 | [M - C₈H₁₇]⁺ |

| 59 | [CH₂=O⁺-CH₂CH₃] |

| 45 | [CH₃CH₂O]⁺ |

Experimental Protocols

Synthesis of Decyl Ethyl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers like decyl ethyl ether.[1][2][3][4] The reaction proceeds via an Sₙ2 mechanism.[3][4]

Reactants:

-

Sodium hydride (NaH)

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[3]

-

Diethyl ether (for extraction)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-decanol (1 equivalent) dissolved in anhydrous DMF.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium decoxide.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure decyl ethyl ether.

Caption: Williamson Ether Synthesis Workflow for Decyl Ethyl Ether.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the purified decyl ethyl ether is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A drop of the neat liquid sample of decyl ethyl ether is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first, followed by the spectrum of the sample. The instrument automatically subtracts the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of decyl ethyl ether in a volatile solvent such as hexane or dichloromethane (B109758) is prepared.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Temperature Program: An initial oven temperature of 50 °C, held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 35 to 350.

-

References

Molecular Structure and Proton Environments

An In-depth Technical Guide to the ¹H NMR Spectrum of Decyl Ether

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of decyl ether (also known as di-n-decyl ether). It is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, outlines a standard experimental protocol, and provides a visual representation of the molecule's proton environments.

Decyl ether, with the chemical formula C₂₀H₄₂O, is a symmetrical ether. This symmetry simplifies its ¹H NMR spectrum, as protons on one decyl chain are chemically equivalent to the corresponding protons on the other. The key proton environments are the terminal methyl group (-CH₃), the bulk methylene (B1212753) groups of the alkyl chain (-(CH₂)₇-), the methylene group beta to the ether oxygen (-O-CH₂-CH₂ -), and the methylene group alpha to the ether oxygen (-O-CH₂ -).

The diagram below illustrates the molecular structure of decyl ether and the distinct proton environments that give rise to separate signals in the ¹H NMR spectrum.

Caption: Molecular structure of decyl ether with chemically distinct proton environments labeled (a-d).

¹H NMR Spectral Data

The ¹H NMR spectrum of decyl ether is characterized by four main signals corresponding to the proton environments labeled in the diagram above. Protons on carbons adjacent to the ether oxygen are deshielded and appear downfield (higher ppm), while the terminal methyl protons are the most shielded and appear upfield (lower ppm).[1][2]

| Proton Assignment | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | -O-CH₂ -R | 3.3 - 3.5 | Triplet (t) | 4H |

| b | -O-CH₂-CH₂ -R | 1.5 - 1.7 | Multiplet (m) | 4H |

| c | R-(CH₂ )₇-CH₃ | 1.2 - 1.4 | Broad Multiplet | 28H |

| d | -CH₃ | 0.8 - 0.9 | Triplet (t) | 6H |

Analysis of Spectral Data:

-

Signal a (δ ≈ 3.4 ppm): These protons are on the carbons directly bonded to the electronegative oxygen atom, causing a significant downfield shift.[2][3] The signal is split into a triplet by the two adjacent protons on the 'b' carbon (n+1 rule, 2+1=3).

-

Signal b (δ ≈ 1.6 ppm): Protons on the carbon beta to the oxygen are less deshielded than 'a'. This signal appears as a multiplet (often a quintet or sextet) due to coupling with protons on both adjacent carbons ('a' and 'c').

-

Signal c (δ ≈ 1.3 ppm): The fourteen methylene groups in the middle of the two alkyl chains have very similar chemical environments. Their signals overlap, resulting in a large, broad multiplet that integrates to 28 protons.

-

Signal d (δ ≈ 0.9 ppm): The terminal methyl protons are in a typical alkane environment, appearing furthest upfield.[4] The signal is split into a triplet by the two adjacent protons on the neighboring methylene group (n+1 rule, 2+1=3).

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a standard protocol for acquiring a ¹H NMR spectrum of decyl ether.

Objective: To obtain a high-resolution ¹H NMR spectrum of decyl ether for structural verification and purity assessment.

Materials and Equipment:

-

Decyl ether sample

-

Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent.[5]

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the decyl ether sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.[8] CDCl₃ is a common choice as it is a good solvent for ethers and its residual proton signal (at δ 7.26 ppm) does not interfere with the sample signals.[7]

-

Ensure the sample is fully dissolved. Use a vortex mixer if necessary.

-

Transfer the solution into a 5 mm NMR tube using a pipette. The liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve maximum homogeneity. This can be done manually or using an automated shimming routine to optimize peak shape and resolution.

-

Set the acquisition parameters. Typical parameters for a standard ¹H experiment are:

-

Pulse angle: 90°

-

Acquisition time: 2-4 seconds

-

Relaxation delay (d1): 1-5 seconds[9]

-

Number of scans: 8-16 (adjust based on sample concentration for adequate signal-to-noise ratio)

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure of decyl ether.

-

The logical workflow for this experimental process is visualized below.

Caption: Workflow for ¹H NMR analysis, from sample preparation to final spectral interpretation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. ekwan.github.io [ekwan.github.io]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Decyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of decyl ether (also known as didecyl ether). This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide includes predicted 13C NMR data, a generalized experimental protocol for its acquisition, and logical diagrams to illustrate the molecular structure and data relationships.

Introduction to 13C NMR Spectroscopy of Ethers

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. In the context of drug development and materials science, ethers are a common functional group, and understanding their spectroscopic signature is crucial for structural elucidation and purity assessment. The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. For a long-chain aliphatic ether like decyl ether, the 13C NMR spectrum provides distinct signals for each carbon atom in the decyl chains, influenced by the proximity to the central oxygen atom.

Predicted 13C NMR Chemical Shifts of Decyl Ether

Due to the unavailability of a publicly accessible, experimentally verified 13C NMR spectrum of decyl ether from a standard reference library at the time of this report, the following data is based on a high-quality prediction using advanced computational algorithms. These predicted values provide a reliable estimation for the chemical shifts and are invaluable for spectral assignment.

The structure of decyl ether, with the carbon atoms systematically numbered for NMR assignment, is as follows:

CH₃(10) - CH₂(9) - CH₂(8) - CH₂(7) - CH₂(6) - CH₂(5) - CH₂(4) - CH₂(3) - CH₂(2) - O - CH₂(2') - CH₂(3') - CH₂(4') - CH₂(5') - CH₂(6') - CH₂(7') - CH₂(8') - CH₂(9') - CH₃(10')

Due to the molecule's symmetry, the carbon atoms on both decyl chains are chemically equivalent, resulting in a simplified spectrum with ten unique signals.

Table 1: Predicted 13C NMR Chemical Shifts for Decyl Ether

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 70.8 |

| C2 | 32.1 |

| C3 | 29.8 |

| C4 | 29.6 |

| C5 | 29.5 |

| C6 | 29.4 |

| C7 | 26.3 |

| C8 | 22.8 |

| C9 | 32.1 |

| C10 | 14.2 |

Note: The prediction was performed using a combination of database and machine learning algorithms.

Experimental Protocol for 13C NMR of Decyl Ether

While the specific experimental parameters used to obtain a reference spectrum for decyl ether are not detailed in readily available literature, a general protocol for acquiring a high-quality 13C NMR spectrum for a long-chain aliphatic ether is provided below. This protocol is based on standard practices in NMR spectroscopy.

3.1. Sample Preparation

-

Sample: Decyl ether (approximately 50-100 mg) is accurately weighed.

-

Solvent: The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its 13C signal at ~77.16 ppm serves as a convenient internal reference.[1]

-

Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal.

-

Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

-

Degassing: For high-resolution experiments, the sample may be degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer, for instance, operating at a proton frequency of 400 MHz or higher (corresponding to a 13C frequency of 100 MHz or higher), is recommended for better signal dispersion.

-

Probe: A 5 mm broadband probe is typically used.

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Width (P1): A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5-10 times the longest T1) would be necessary.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The chemical shift axis is referenced to the CDCl₃ solvent peak at 77.16 ppm or to the TMS signal at 0 ppm.

-

Peak Picking: The chemical shifts of the peaks are determined.

Visualizations

The following diagrams illustrate the structure of decyl ether and the logical flow of a typical 13C NMR experiment.

Caption: Molecular structure of decyl ether.

Caption: Generalized workflow for 13C NMR spectroscopy.

Conclusion

This technical guide has provided a comprehensive overview of the 13C NMR chemical shifts of decyl ether. While experimental data is not readily accessible in public databases, the provided predicted data offers a strong foundation for spectral interpretation. The detailed experimental protocol outlines the necessary steps for acquiring a high-quality spectrum, which can be adapted by researchers in their own laboratories. The visualizations serve to clarify the molecular structure and the experimental process. This information is intended to be a valuable resource for scientists engaged in the structural analysis of long-chain ethers and related compounds.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ether Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles and techniques for identifying and characterizing ether functional groups using infrared (IR) spectroscopy. It covers the theoretical basis for ether absorption bands, factors influencing their spectral positions, and practical experimental protocols.

Introduction to Ether Spectroscopy

The ether functional group, characterized by a C-O-C linkage, is a common moiety in a vast range of organic molecules, from industrial solvents like diethyl ether to complex pharmaceuticals. Infrared spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the presence of this functional group. The primary diagnostic feature for an ether in an IR spectrum is the C-O bond stretching vibration. However, because many other functional groups also exhibit absorptions in the same region, a careful and systematic analysis is required for definitive identification.[1][2]

Unlike alcohols, ethers lack the hydroxyl (-OH) group, meaning their IR spectra are distinguished by the absence of the characteristic broad O-H stretching band around 3550-3200 cm⁻¹.[3] The key to identifying an ether lies in pinpointing the strong C-O stretching absorption, which typically dominates the fingerprint region of the spectrum between 1300 and 1000 cm⁻¹.[3][4]

Characteristic Vibrational Modes of Ethers

The most diagnostically significant vibrational mode for ethers is the asymmetric stretching of the C-O-C bond, which gives rise to a strong absorption band.[3] A corresponding symmetric C-O-C stretch also occurs but is generally much weaker and less diagnostically useful.[3] The precise wavenumber of the strong asymmetric C-O stretch is sensitive to the electronic and steric environment of the ether linkage, allowing for the differentiation between various types of ethers.

Several structural factors can influence the position of the C-O stretching band:

-

Substitution Pattern: The nature of the carbon atoms attached to the oxygen (aliphatic, vinylic, or aromatic) is the most significant factor.

-

Aliphatic Ethers: Saturated, open-chain ethers show a strong C-O-C asymmetric stretch between 1150 and 1070 cm⁻¹.[3] For example, diethyl ether exhibits a prominent peak at approximately 1122 cm⁻¹.[3]

-

Aryl and Vinyl Ethers: When the ether oxygen is attached to an sp²-hybridized carbon (from an aromatic ring or a double bond), resonance effects come into play. The delocalization of the oxygen's lone pair electrons into the π-system strengthens the C-O bond, causing an increase in the stretching frequency.[5] Aryl alkyl ethers, like anisole, consequently display two distinct C-O stretching bands: an asymmetric stretch for the aryl-O bond in the 1275-1200 cm⁻¹ range and a symmetric stretch for the alkyl-O bond around 1075-1020 cm⁻¹.[1][2][3] Diaryl ethers, such as diphenyl ether, typically show a single, strong absorption in the 1300-1200 cm⁻¹ region.[3]

-

-

Ring Strain: In cyclic ethers (epoxides, oxetanes, etc.), the C-O stretching frequency is affected by ring strain. For instance, the C-O stretch in epoxides is typically found at a lower wavenumber compared to unstrained acyclic ethers.

Quantitative Data Summary

The characteristic IR absorption frequencies for various ether types are summarized below for easy comparison.

| Ether Type | Vibration Mode | Wavenumber Range (cm⁻¹) | Intensity | Example (Peak Position cm⁻¹) |

| Aliphatic (Saturated) | C-O-C Asymmetric Stretch | 1150 - 1070 | Strong | Diethyl Ether (~1122)[3] |

| Aryl Alkyl Ethers | Aryl-O Asymmetric Stretch | 1275 - 1200 | Strong | Anisole (~1249)[3][6] |

| Alkyl-O Symmetric Stretch | 1075 - 1020 | Medium-Strong | Anisole (~1040)[3][6] | |

| Diaryl Ethers | C-O-C Asymmetric Stretch | 1300 - 1200 | Strong | Diphenyl Ether (~1238)[3] |

| Vinyl Ethers | =C-O-C Asymmetric Stretch | 1225 - 1200 | Strong | |

| Epoxides (Oxiranes) | C-O-C Asymmetric Stretch | ~1250 | Strong | |

| C-O-C Symmetric Stretch | ~880 | Medium |

Spectral Interpretation Workflow

Identifying an ether functional group from an IR spectrum involves a logical process of elimination and confirmation. The absence of strong absorptions from carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups is the first step to suggesting the presence of an ether.[4] The subsequent identification of the characteristic strong C-O stretch in the 1300-1000 cm⁻¹ region confirms the hypothesis.

The following diagram illustrates the logical workflow for spectral analysis.

Caption: Logical workflow for identifying an ether functional group via IR spectroscopy.

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The Attenuated Total Reflectance (ATR) technique is a modern, convenient method for both liquid and solid samples.

This protocol outlines the standard procedure for acquiring an FTIR spectrum of a liquid or solid ether sample using an ATR accessory.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) using a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe.

-

Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, run a background scan.[7] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

The background spectrum should be collected under the same conditions as the sample spectrum (e.g., same number of scans, resolution).[8] A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.[8][9]

-

-

Sample Application:

-

For Liquids: Place one or two drops of the neat liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[7]

-

For Solids: Place a small amount of the solid sample onto the crystal. Use the ATR's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.[10]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After analysis, clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.[7]

-

The following diagram illustrates the experimental workflow for this protocol.

Caption: Experimental workflow for acquiring an IR spectrum using an ATR accessory.

For instruments without an ATR accessory, the traditional method using salt plates is employed for neat (undiluted) liquid samples.

-

Prepare Salt Plates: Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.

-

Apply Sample: Place a single drop of the liquid sample onto the center of one plate.[11][12]

-

Create Film: Place the second plate on top of the first and gently rotate to spread the liquid into a thin, uniform film between the plates, ensuring no air bubbles are trapped.[12]

-

Mount Holder: Place the sandwiched plates into a demountable cell holder and place it in the spectrometer's sample beam.

-

Acquire Spectrum: Collect the spectrum. A background scan of the empty beam path should be performed beforehand.

-

Clean Up: After analysis, disassemble the plates, clean them thoroughly with a dry solvent like chloroform (B151607) or isopropanol (never water), and return them to the desiccator.[11][13]

References

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. 2.6.5. ATR-FTIR Spectroscopy [bio-protocol.org]

- 9. stemed.site [stemed.site]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

Unraveling the Molecular Blueprint: A Technical Guide to Mass Spectrometry Fragmentation Patterns of Aliphatic Ethers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and characteristic fragmentation patterns of aliphatic ethers in mass spectrometry. Designed for professionals in research, science, and drug development, this document elucidates the core mechanisms of ether fragmentation, offering a foundational understanding for structural elucidation and impurity identification. Through detailed data presentation, experimental protocols, and visualized fragmentation pathways, this guide serves as a practical resource for interpreting mass spectra of this important class of organic compounds.

Introduction to Mass Spectrometry of Aliphatic Ethers

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When subjected to the high-energy electron beam in an electron ionization (EI) mass spectrometer, aliphatic ether molecules undergo ionization to form a molecular ion (M+•), which is often unstable. This molecular ion then fragments in predictable ways, yielding a characteristic mass spectrum that can be interpreted to deduce the original structure. The fragmentation of aliphatic ethers is primarily governed by the presence of the electron-rich oxygen atom, which influences the cleavage of adjacent carbon-carbon and carbon-oxygen bonds.

Core Fragmentation Pathways

The fragmentation of aliphatic ethers in mass spectrometry is dominated by several key pathways, including alpha-cleavage, beta-cleavage, and heterolytic cleavage. Understanding these pathways is crucial for the accurate interpretation of mass spectra.

Alpha (α)-Cleavage

Alpha-cleavage is the most significant and characteristic fragmentation pathway for aliphatic ethers.[1][2] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the ether oxygen. This cleavage is driven by the stabilization of the resulting oxonium ion through resonance. The largest alkyl group is preferentially lost as a radical, leading to the formation of a stable, resonance-stabilized cation which is often the base peak or a very prominent peak in the mass spectrum.[3]

Caption: Alpha-cleavage of an aliphatic ether.

Heterolytic Cleavage

Heterolytic cleavage involves the breaking of the carbon-oxygen bond, where the pair of electrons goes to the more electronegative oxygen atom. This results in the formation of a carbocation and an alkoxy radical. The stability of the resulting carbocation influences the likelihood of this fragmentation pathway.

Caption: Heterolytic cleavage of an aliphatic ether.

Beta (β)-Cleavage and Rearrangements

While less common than alpha-cleavage, beta-cleavage can also occur. This involves the cleavage of the bond at the beta position relative to the oxygen atom. Additionally, rearrangement reactions, such as the McLafferty rearrangement, can occur in aliphatic ethers that contain a gamma-hydrogen and a suitable carbonyl-like pi system, although this is more characteristic of carbonyl compounds.[4][5][6] In some ethers, a hydrogen rearrangement can lead to the elimination of a neutral alkene molecule.

Caption: Beta-cleavage and hydrogen rearrangement.

Quantitative Fragmentation Data

The following tables summarize the characteristic mass-to-charge ratios (m/z) and relative abundances of fragments for a selection of aliphatic ethers. This data is essential for the identification and comparison of unknown ether spectra.

Table 1: Mass Spectral Data for Symmetrical Aliphatic Ethers

| Compound | Molecular Weight | m/z | Relative Abundance (%) | Fragment Identity |

| Dimethyl Ether | 46 | 46 | 55 | [CH₃OCH₃]⁺• (Molecular Ion) |

| 45 | 100 | [CH₂OH]⁺ (α-cleavage, -H) | ||

| 29 | 25 | [CHO]⁺ | ||

| 15 | 40 | [CH₃]⁺ | ||

| Diethyl Ether | 74 | 74 | 20 | [CH₃CH₂OCH₂CH₃]⁺• (Molecular Ion) |

| 59 | 70 | [CH₃CH₂OCH₂]⁺ (α-cleavage, -CH₃) | ||

| 45 | 30 | [CH₃CH₂O]⁺ | ||

| 31 | 100 | [CH₂OH]⁺ | ||

| 29 | 65 | [CH₃CH₂]⁺ | ||

| Di-n-propyl Ether | 102 | 102 | 5 | [C₃H₇OC₃H₇]⁺• (Molecular Ion) |

| 73 | 100 | [C₃H₇OCH₂]⁺ (α-cleavage, -C₂H₅) | ||

| 43 | 85 | [C₃H₇]⁺ | ||

| 31 | 40 | [CH₂OH]⁺ | ||

| Diisopropyl Ether | 102 | 102 | <1 | [(CH₃)₂CH-O-CH(CH₃)₂]⁺• (Molecular Ion) |

| 87 | 30 | [M - CH₃]⁺ (α-cleavage) | ||

| 45 | 100 | [(CH₃)₂C=OH]⁺ (α-cleavage & rearrangement) | ||

| 43 | 60 | [(CH₃)₂CH]⁺ |

Table 2: Mass Spectral Data for Asymmetrical and Branched Aliphatic Ethers

| Compound | Molecular Weight | m/z | Relative Abundance (%) | Fragment Identity |

| Methyl tert-Butyl Ether (MTBE) | 88 | 88 | <1 | [CH₃OC(CH₃)₃]⁺• (Molecular Ion) |

| 73 | 100 | [M - CH₃]⁺ (α-cleavage from tert-butyl) | ||

| 57 | 80 | [C(CH₃)₃]⁺ | ||

| 43 | 20 | [C₃H₇]⁺ | ||

| 41 | 35 | [C₃H₅]⁺ | ||

| 2-Methoxypropane | 74 | 74 | 10 | [CH₃OCH(CH₃)₂]⁺• (Molecular Ion) |

| 59 | 100 | [M - CH₃]⁺ (α-cleavage) | ||

| 45 | 35 | [CH₃O=CH₂]⁺ | ||

| 43 | 25 | [(CH₃)₂CH]⁺ |

Experimental Protocols

A standardized protocol is critical for obtaining reproducible and high-quality mass spectra. The following outlines a typical experimental workflow for the analysis of aliphatic ethers using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Sample Collection: Collect the sample in a clean, airtight vial to prevent the loss of volatile ethers.

-

Dilution: If the sample is concentrated, dilute it with a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.

-

Standard Preparation: Prepare a series of calibration standards of the target ether(s) in the same solvent to determine the instrument's response.

-

Internal Standard: For quantitative analysis, add a known amount of an internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) to both the sample and calibration standards.

-

Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.

GC-MS Analysis